3-(Pyridin-3-Yl)Benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

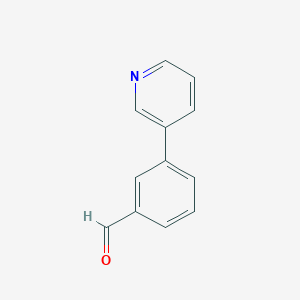

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPFNRWGFPAZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383795 | |

| Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131231-24-8 | |

| Record name | 3-(Pyridin-3-Yl)Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-3-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-(Pyridin-3-Yl)Benzaldehyde - A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pyridin-3-Yl)Benzaldehyde, a pivotal building block in the synthesis of targeted therapeutics. The document details its physicochemical properties, a representative synthetic protocol, and its application in the development of potent kinase inhibitors, with a focus on the PI3K/AKT/mTOR signaling pathway.

Physicochemical and Biological Data

Quantitative data for this compound and a key derivative, the pan-PI3K inhibitor AMG 511, are summarized below. This data highlights the molecular properties of the foundational scaffold and the potent biological activity of a downstream therapeutic agent.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.206 g/mol | [1] |

| CAS Number | 131231-24-8 | [1] |

| Boiling Point | 355.8 °C at 760 mmHg | [1] |

| AMG 511 (Representative Derivative) | ||

| Target | Pan-Class I PI3Ks | [2] |

| Kᵢ (PI3Kα) | 4 nM | [2] |

| Kᵢ (PI3Kβ) | 6 nM | [2] |

| Kᵢ (PI3Kδ) | 2 nM | [2] |

| Kᵢ (PI3Kγ) | 1 nM | [2] |

| Cellular IC₅₀ (p-AKT in U87 MG cells) | 4 nM | [2] |

Experimental Protocols

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The following protocol is a representative procedure for this transformation.

Synthesis of this compound via Suzuki-Miyaura Coupling

Principle: This reaction couples an aryl halide (3-bromobenzaldehyde) with an organoboron compound (pyridine-3-boronic acid) using a palladium catalyst and a base to form a new carbon-carbon bond.

Reagents and Materials:

-

3-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottomed Schlenk flask equipped with a magnetic stir bar, combine 3-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Inert Atmosphere: Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with nitrogen or argon.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the reaction flask via syringe.

-

Reaction: Heat the mixture to a reflux temperature of 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Application in Kinase Inhibitor Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][4] The pyridine and benzaldehyde moieties provide a versatile scaffold for the construction of complex heterocyclic systems that can bind to the ATP-binding pocket of these kinases.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. The development of inhibitors that target key nodes in this pathway is a major focus of modern oncology drug discovery.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by a therapeutic agent derived from a this compound scaffold.

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, AMG 511 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 3-(Pyridin-3-Yl)Benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl aromatic aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, makes it a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other bioactive compounds.[1] A thorough understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control. This guide provides a summary of the known physical properties of this compound, along with general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and reaction setup.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | |

| CAS Number | 131231-24-8 | [1] |

| Appearance | Cloudy viscous liquid | |

| Boiling Point | 355.8 °C at 760 mmHg | [1] |

| Density | 1.147 g/cm³ | |

| Refractive Index | 1.614 | |

| Melting Point | Data not available for this isomer. The related isomer, 4-(Pyridin-3-yl)benzaldehyde, has a reported melting point of 52-57 °C.[2] | |

| Solubility | Specific quantitative data is not readily available. Based on the structure, it is expected to have low solubility in water and be soluble in common organic solvents such as ethanol, DMSO, and acetone. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for organic compounds can be applied.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a viscous liquid like this compound, a common method is the distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and the temperature remains constant as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

-

It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point (General Protocol for Viscous Liquids/Solids)

Since this compound is described as a viscous liquid, it may solidify at a lower temperature. If a solid form can be obtained, its melting point can be determined using a standard melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of solidified this compound

Procedure:

-

If the sample is liquid at room temperature, it should be cooled to induce solidification.

-

Introduce a small amount of the finely powdered solid sample into a capillary tube.

-

Tap the tube to pack the sample at the bottom.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[3][4][5]

Determination of Solubility (General Protocol)

Apparatus:

-

Vials or test tubes

-

Vortex mixer or magnetic stirrer

-

Analytical balance

Procedure:

-

To a series of vials, add a known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone).

-

Add a small, accurately weighed amount of this compound to each vial.

-

Agitate the mixtures vigorously using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the vials for any undissolved solute.

-

If the compound dissolves completely, add more solute in known increments until saturation is reached (i.e., solid material remains).

-

The solubility can then be expressed quantitatively (e.g., in mg/mL or mol/L).

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the core physical properties of a chemical compound like this compound.

Caption: Interrelation of Physical Properties.

Conceptual Workflow for Physical Property Determination

This diagram outlines a general workflow for the experimental determination of the key physical properties discussed.

Caption: Workflow for Physical Property Determination.

References

Spectroscopic and Synthetic Profile of 3-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, presents a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and novel ligands. This technical guide provides a summary of its key spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and logical diagrams illustrating the analytical workflow.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Boiling Point | 355.8 °C at 760 mmHg | [1] |

| CAS Number | 131231-24-8 | [1] |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound. This data is inferred from analogues and characteristic chemical shift and absorption frequency ranges.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10.1 | s | 1H | Aldehyde (-CHO) | Expected to be a sharp singlet. |

| ~9.1 | s | 1H | Pyridine H-2 | |

| ~8.8 | d | 1H | Pyridine H-6 | |

| ~8.2 | dt | 1H | Pyridine H-4 | |

| ~7.5-8.0 | m | 5H | Aromatic (Benzene ring) & Pyridine H-5 | Complex multiplet is expected. |

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted benzaldehydes. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~192 | Aldehyde C=O | Characteristic downfield shift for aldehyde carbons. |

| ~154 | Pyridine C-2 | |

| ~151 | Pyridine C-6 | |

| ~136 | Pyridine C-4 | |

| ~131 | Pyridine C-3 | |

| ~124 | Pyridine C-5 | |

| ~129-138 | Aromatic (Benzene ring) | Multiple peaks expected for the benzene ring carbons. |

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted benzaldehydes. Actual values may vary.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular ion) |

| 182 | [M-H]⁺ |

| 154 | [M-CHO]⁺ |

| 127 | [M-CHO-HCN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a generalized experimental protocol.

Synthesis of this compound via Suzuki Coupling

Materials:

-

3-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq).

-

Suspend the mixture in a 2:1 solution of N,N-dimethylformamide and water.

-

Bubble nitrogen gas through the mixture for 15 minutes to degas.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.

-

Heat the mixture at 110 °C and stir overnight under a nitrogen atmosphere.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the catalyst.

-

Dilute the filtrate with chloroform and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a chloroform/methanol eluent system) to yield this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical connection between the structural features of this compound and their expected spectroscopic signatures.

References

In-Depth Technical Guide: 3-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-(Pyridin-3-Yl)Benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and presents its full spectroscopic characterization. Furthermore, this guide illustrates its application in drug discovery through a workflow for the synthesis of kinase inhibitors and visualizes a relevant biological signaling pathway.

Introduction

This compound is a biaryl compound featuring a pyridine ring linked to a benzaldehyde moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the pyridine ring can participate in crucial hydrogen bonding and π-stacking interactions with biological targets. Its primary application lies in the development of small molecule kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[1][2] This guide serves as a detailed resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 131231-24-8 | [2] |

| Molecular Formula | C₁₂H₉NO | [2] |

| Molecular Weight | 183.21 g/mol | |

| Appearance | Solid | |

| Boiling Point | 355.8 °C at 760 mmHg | [2] |

| Melting Point | 52-57 °C | |

| Purity | ≥95% | [2] |

| Storage | 2-8°C, dry, sealed | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Scheme

Caption: Suzuki-Miyaura Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura coupling reactions involving similar substrates.[3]

Materials:

-

3-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~10.1 (s, 1H, CHO), ~9.1 (s, 1H, Ar-H), ~8.8 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.5 (m, 1H, Ar-H), and other aromatic protons in the range of 7.4-7.9 ppm. (Predicted based on analogs)[4][5] |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~191 (C=O), and aromatic carbons in the range of 124-155 ppm. (Predicted based on analogs)[4][5] |

| FT-IR | Expected characteristic peaks (cm⁻¹): ~3050 (aromatic C-H stretch), ~2820 and ~2720 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 and ~1480 (aromatic C=C stretch). |

| Mass Spec. | Expected m/z: 183.0684 [M]⁺ for C₁₂H₉NO. |

Application in Drug Discovery: Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of kinase inhibitors, such as analogs of Imatinib, a well-known Bcr-Abl tyrosine kinase inhibitor.[1][4] The aldehyde functionality can be readily converted into an imine, which can then undergo further reactions to build the final inhibitor scaffold.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

References

An In-depth Technical Guide to 3-(Pyridin-3-Yl)Benzaldehyde and its Derivatives for Researchers and Drug Development Professionals

Abstract

3-(Pyridin-3-yl)benzaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural motif, featuring a pyridine ring coupled to a benzaldehyde moiety, allows for extensive functionalization and derivatization, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of this compound, its synthesis, and the biological activities of its key derivatives. Detailed experimental protocols for the synthesis of the core molecule and its derivatives are presented, alongside a summary of their quantitative biological data. Furthermore, this guide illustrates the key signaling pathways modulated by these compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction to this compound

This compound is an aromatic compound with the chemical formula C₁₂H₉NO. It consists of a benzaldehyde molecule substituted with a pyridine ring at the meta-position. This bifunctional scaffold is of significant interest in pharmaceutical research due to its utility in constructing complex molecular architectures through reactions such as cross-coupling, condensation, and reductive amination. The presence of the nitrogen atom in the pyridine ring imparts distinct physicochemical properties, including altered solubility, basicity, and the potential for hydrogen bonding, which are often crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[1] Its structure is amenable to functionalization in cross-coupling reactions, making it a valuable tool in medicinal chemistry for the creation of intricate aromatic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 131231-24-8 |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Boiling Point | 355.8 °C at 760 mmHg |

| Appearance | Solid |

| Storage | 2-8°C, dry, sealed |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromobenzaldehyde and 3-pyridylboronic acid.

Materials:

-

3-Bromobenzaldehyde

-

3-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), 3-pyridylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Workflow Diagram:

Derivatives of this compound and their Biological Activities

The versatile aldehyde functional group of this compound allows for its derivatization into a wide range of compounds with diverse biological activities. Key classes of derivatives include kinase inhibitors and antibacterial agents.

Kinase Inhibitors

The 3-(pyridin-3-yl) scaffold is a common feature in many kinase inhibitors. By modifying the benzaldehyde moiety and introducing other functional groups, potent and selective inhibitors of various kinases have been developed.

Derivatives of isothiazolo[4,3-b]pyridines bearing a 3-phenyl or 3-N-piperidinyl moiety, which can be synthesized from this compound precursors, have been identified as highly potent inhibitors of Cyclin G-associated kinase (GAK). The insertion of a carboxamide residue at position 3 of the phenyl or piperidinyl moiety leads to inhibitors with IC₅₀ values in the low nanomolar range.

Table 2: In Vitro Activity of Isothiazolo[4,3-b]pyridine Derivatives against GAK

| Compound | GAK IC₅₀ (nM) |

| Derivative 1 | 5.2 |

| Derivative 2 | 3.1 |

| Derivative 3 | 8.7 |

Signaling Pathway:

GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking and is also involved in the regulation of centrosome integrity and chromosome congression during mitosis.[2] GAK acts as a cofactor for the uncoating of clathrin-coated vesicles, a fundamental process for receptor recycling and intracellular trafficking.[3] Inhibition of GAK can disrupt these processes, leading to anti-proliferative and antiviral effects.

Novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives, which can be synthesized from precursors related to the 3-(pyridin-3-yl) scaffold, have been developed as dual inhibitors of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). These dual inhibitors have shown promise in the treatment of leukemia.

Table 3: In Vitro Kinase Inhibitory Activity of Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives

| Compound | BTK IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |

| Derivative A | 139 | 275 |

| Derivative B | 74 | 170 |

Signaling Pathway:

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. BTK and PI3Kδ are key downstream effectors of the BCR. Upon BCR engagement, BTK is activated, leading to the activation of phospholipase C gamma 2 (PLCγ2). PI3Kδ is also activated and converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and mTOR signaling.[4][5] Dual inhibition of BTK and PI3Kδ can effectively block these pro-survival signals in malignant B-cells.[6]

Antibacterial Agents

The 3-(pyridin-3-yl) moiety has also been incorporated into antibacterial agents, particularly those belonging to the oxazolidinone class.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and synthesized, exhibiting potent antibacterial activity against a range of Gram-positive bacteria.

Table 4: Minimum Inhibitory Concentrations (MICs) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) |

| Derivative X | 2 | 1 | 4 |

| Derivative Y | 4 | 2 | 8 |

| Derivative Z | 1 | 0.5 | 2 |

Mechanism of Action:

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a critical early step in protein synthesis.[7][8][9][10][11] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure provides a foundation for the synthesis of a wide range of derivatives with significant therapeutic potential. The examples of kinase inhibitors and antibacterial agents discussed in this guide highlight the broad applicability of this scaffold in addressing diverse medical needs. The detailed experimental protocols and elucidation of the underlying signaling pathways offer a solid foundation for researchers to further explore and exploit the potential of this compound and its derivatives in the development of novel therapeutics. Future research in this area will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic landscape of compounds derived from this important core structure.

References

- 1. This compound [myskinrecipes.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Gene - GAK [maayanlab.cloud]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BTK and PI3K Inhibitors Reveal Synergistic Inhibitory Anti-Tumoral Effects in Canine Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxazolidinone Antibiotics: Notes on Mechanism, Uses, Side Effects & Drug Interactions and MCQ for GPAT, NEETPG - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. pharmaxchange.info [pharmaxchange.info]

In-Depth Technical Guide: 3-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl compound featuring a pyridine ring linked to a benzaldehyde moiety. This molecule serves as a valuable intermediate in medicinal chemistry and materials science. Its structural characteristics, particularly the presence of a reactive aldehyde group and a nitrogen-containing aromatic ring, make it a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and novel organic materials.[1] This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an analysis of its spectral characteristics.

Chemical and Physical Properties

This compound is a solid at room temperature with a high boiling point, indicative of its stable aromatic structure.[1] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.206 g/mol | [1] |

| Boiling Point | 355.8 °C at 760 mmHg | [1] |

| CAS Number | 131231-24-8 | [1] |

| Appearance | Solid | |

| Storage | 2-8°C, dry, sealed | [1] |

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and 3-bromopyridine. This method is widely used for the formation of C-C bonds between aromatic rings due to its high functional group tolerance and generally good yields.

Experimental Materials and Reagents

-

3-Formylphenylboronic acid

-

3-Bromopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-formylphenylboronic acid (1.2 equivalents), 3-bromopyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.

-

Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the benzaldehyde and pyridine rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) |

| Pyridine H2, H6 | ~8.8 - 9.1 | Multiplet (m) |

| Pyridine H4 | ~8.0 - 8.2 | Multiplet (m) |

| Pyridine H5 | ~7.4 - 7.6 | Multiplet (m) |

| Benzaldehyde Ring | ~7.6 - 8.0 | Multiplet (m) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 - 193 |

| Pyridine C2, C6 | ~148 - 152 |

| Aromatic C (quaternary) | ~135 - 140 |

| Aromatic C-H | ~120 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (aldehyde) | ~1700 - 1720 | Strong |

| C-H Stretch (aldehyde) | ~2720 and ~2820 | Medium |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | >3000 | Weak |

Biological and Pharmaceutical Relevance

This compound is a key intermediate in the synthesis of pharmaceutical compounds, notably kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role as a Kinase Inhibitor Intermediate

The pyridine and benzaldehyde moieties of this compound provide reactive sites for further chemical modifications to build more complex molecules that can bind to the active sites of specific kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding.

Hypothetical Signaling Pathway Involvement

A kinase inhibitor developed from this compound could potentially target a signaling pathway that is overactive in a disease state. For instance, it could be designed to inhibit a tyrosine kinase that is part of a growth factor signaling cascade.

Conclusion

This compound is a foundational building block with significant potential in the development of novel pharmaceuticals and advanced materials. The synthetic route via Suzuki-Miyaura coupling is robust and scalable. The predictable spectroscopic signature of this compound allows for its straightforward characterization. Further research into derivatives of this molecule is likely to yield new compounds with interesting biological activities and material properties.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromobenzaldehyde and Pyridine-3-Boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(pyridin-3-yl)benzaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the coupling of 3-bromobenzaldehyde and pyridine-3-boronic acid, a transformation that yields a key building block for the development of various pharmaceutical compounds and functional materials. This application note includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, methods for purification, and characterization data for the final product. Additionally, visual diagrams are provided to illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it an indispensable method in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound is of particular interest as it combines a functionalized benzene ring with a pyridine moiety, providing a versatile scaffold for further chemical modifications in drug discovery and materials science.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 1.0 | 1.0 |

| Pyridine-3-boronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 10 mL | - |

| Water (degassed) | H₂O | 18.02 | 2 mL | - |

Table 2: Product Characterization

| Property | Value |

| Product Name | This compound |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 10.12 (s, 1H, -CHO), 8.91 (d, J=2.0 Hz, 1H, Ar-H), 8.68 (dd, J=4.8, 1.6 Hz, 1H, Ar-H), 8.12 (s, 1H, Ar-H), 7.93 (d, J=7.6 Hz, 1H, Ar-H), 7.89 (dt, J=8.0, 2.0 Hz, 1H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Ar-H), 7.43 (dd, J=8.0, 4.8 Hz, 1H, Ar-H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 192.1, 150.2, 148.9, 137.2, 135.5, 134.9, 134.3, 130.1, 129.5, 128.2, 123.7 |

Experimental Protocols

Synthesis of this compound

This protocol details the Suzuki-Miyaura coupling reaction between 3-bromobenzaldehyde and pyridine-3-boronic acid.

1. Reaction Setup:

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol, 185 mg), pyridine-3-boronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), to the flask.

-

Seal the flask with a rubber septum.

2. Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

3. Solvent Addition:

-

Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

4. Reaction:

-

Place the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 12-16 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the starting material (3-bromobenzaldehyde) is no longer visible by TLC analysis.

5. Work-up:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic extracts and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexane to 50:50 hexane/ethyl acetate).

-

Collect the fractions containing the desired product (visualized by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.

Visualizations

Application Notes and Protocols for the Use of 3-(Pyridin-3-Yl)Benzaldehyde in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-Yl)Benzaldehyde is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structure, featuring a reactive aldehyde group and a pyridine ring, allows for the facile construction of complex molecular scaffolds that can effectively target the ATP-binding site of various kinases. This document provides detailed application notes, experimental protocols, and relevant biological data to guide researchers in the use of this compound for the development of potent and selective kinase inhibitors. The protocols and data presented are based on established synthetic methodologies and published research on structurally analogous compounds.

Data Presentation: Potency of Analogous Kinase Inhibitors

While specific quantitative data for kinase inhibitors directly synthesized from this compound is not widely published, the following table summarizes the inhibitory activity (IC50) of structurally related compounds synthesized via reductive amination of a benzaldehyde derivative. This data serves as a valuable benchmark for the expected potency of novel inhibitors synthesized using this compound.

| Compound ID (Analogous) | Target Kinase | IC50 (nM) |

| 1 | EGFR | 910 |

| HER-4 | >10,000 | |

| VEGFR-2 | 160 | |

| PDGFRα | 670 | |

| 2 | EGFR | 920 |

| HER-4 | >10,000 | |

| VEGFR-2 | 480 | |

| PDGFRα | 770 |

Experimental Protocols

Protocol 1: Synthesis of a Kinase Inhibitor via Reductive Amination

This protocol details the synthesis of a generic kinase inhibitor scaffold from this compound and a primary amine-containing fragment (e.g., 4-amino-N-(3-(trifluoromethyl)phenyl)benzamide) via a one-pot reductive amination reaction.

Materials:

-

This compound

-

Amine-containing fragment (e.g., 4-amino-N-(3-(trifluoromethyl)phenyl)benzamide)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the primary amine-containing fragment (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes. If the imine formation is slow, a catalytic amount of acetic acid can be added.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a panel of target kinases.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

Synthesized inhibitor compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 384-well plate, add the kinase, the kinase-specific substrate, and the inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.

-

Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases that can be targeted by inhibitors derived from this compound.

Caption: Simplified EGFR signaling pathway.

Caption: Simplified HER4 (ErbB4) signaling pathway.

Caption: Simplified VEGFR-2 signaling pathway.

Caption: Simplified PDGFRα signaling pathway.

Experimental Workflow

Caption: Workflow for kinase inhibitor synthesis and evaluation.

The Pivotal Role of 3-(Pyridin-3-Yl)Benzaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics

FOR IMMEDIATE RELEASE

Shanghai, China – December 25, 2025 – 3-(Pyridin-3-Yl)Benzaldehyde, a versatile aromatic aldehyde, has emerged as a critical intermediate in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. Its unique structural motif, featuring a pyridine ring linked to a benzaldehyde, provides a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases, from inflammatory conditions to bacterial infections. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this important building block.

The strategic placement of the nitrogen atom in the pyridine ring and the reactive aldehyde group makes this compound an ideal substrate for a variety of chemical transformations. It is particularly valuable in the construction of complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the formation of Schiff bases and other heterocyclic systems.[1] These reactions have been instrumental in the discovery of potent kinase inhibitors and novel antibacterial agents.

Application in the Development of p38 MAPK Inhibitors

A significant application of this compound and its derivatives is in the synthesis of inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in a host of diseases, including rheumatoid arthritis and inflammatory bowel disease. By inhibiting p38 MAPK, the production of pro-inflammatory cytokines like TNF-α and IL-1 can be suppressed, offering a promising therapeutic strategy.

A notable example is the development of the potent and orally active p38 MAPK inhibitor, TAK-715. While the direct synthesis of TAK-715 from this compound is not explicitly detailed in readily available literature, the core structure of related 4-phenyl-5-pyridyl-1,3-thiazole derivatives highlights the importance of the pyridinyl-phenyl scaffold, which can be accessed through intermediates like this compound. The synthesis of such compounds often involves the construction of the central thiazole ring from a pyridyl-substituted benzaldehyde precursor.

Quantitative Data: p38 MAPK Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative compounds derived from pyridinyl-phenyl scaffolds against p38α MAPK and TNF-α release.

| Compound ID | p38α IC₅₀ (nM) | TNF-α Release IC₅₀ (nM) | Reference |

| TAK-715 | 7.1 | 48 | |

| 6f | 81 | Not Reported | [2] |

| 9e | 38 | Not Reported | [2] |

| 3e | 80 | Not Reported | [3] |

| 3f | 1100 | Not Reported | [3] |

Application in the Synthesis of Novel Antibacterial Agents

Researchers have also successfully utilized pyridinyl-containing scaffolds, accessible from intermediates like this compound, to develop novel antibacterial agents. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Activity (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacterial strains.[4]

| Compound ID | S. aureus (ATCC29213) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) |

| 21b | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL |

| 21d | 1 µg/mL | 0.5 µg/mL | 2 µg/mL | 1 µg/mL |

| 21e | 2 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL |

| 21f | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL |

| Linezolid | 2 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(Pyridin-3-yl)biphenyl

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of an aryl halide with a pyridinylboronic acid, a key transformation to generate the core scaffold of many bioactive molecules.

Materials:

-

3-Bromobenzaldehyde (or other aryl halide)

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(pyridin-3-yl)biphenyl derivative.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of (R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

This protocol outlines the synthesis of a key oxazolidinone intermediate, demonstrating a pathway to antibacterial agents from a pyridinyl precursor.[4]

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

(R)-Glycidyl butyrate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-bromopyridine (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.0 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

In a separate flask, dissolve (R)-glycidyl butyrate (1.2 equiv) in anhydrous THF.

-

Add the solution of (R)-glycidyl butyrate dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one.

Caption: Workflow for oxazolidinone intermediate synthesis.

Signaling Pathway

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines, making it a key therapeutic target.

Caption: The p38 MAPK signaling cascade and inhibition.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of therapeutic agents. Its utility in constructing molecules that can potently and selectively modulate key biological pathways, such as the p38 MAPK pathway, underscores its importance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Application of 3-(Pyridin-3-Yl)Benzaldehyde in Cross-Coupling Reactions: A Detailed Guide for Researchers

Introduction

3-(Pyridin-3-yl)benzaldehyde is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and a pyridyl moiety, makes it a valuable building block for the synthesis of complex organic molecules. The presence of the pyridine ring allows for its synthesis and further functionalization through various palladium-catalyzed cross-coupling reactions, providing a powerful tool for creating diverse molecular architectures. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its precursors in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Workflow for Cross-Coupling Reactions

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This generalized scheme is applicable to the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with appropriate modifications to the coupling partners and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds. A primary application in the context of this topic is the synthesis of this compound itself from 3-bromobenzaldehyde and a suitable pyridine-boron reagent.

General Reaction Scheme

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with pyridylboronic acids.

Materials:

-

3-Bromobenzaldehyde

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes representative yields for Suzuki-Miyaura couplings of various aryl bromides with pyridine-3-boronic acid under different conditions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromobenzaldehyde | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3 | Methyl 3-bromobenzoate | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 88 |

Heck Reaction

General Reaction Scheme

Application Notes and Protocols for Ligand Preparation in Catalysis Using 3-(Pyridin-3-Yl)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff base and N-heterocyclic carbene (NHC) ligands derived from 3-(pyridin-3-yl)benzaldehyde. Furthermore, it outlines their application in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

This compound is a versatile bifunctional molecule incorporating both a pyridine and a benzaldehyde moiety. This unique structure makes it an excellent starting material for the synthesis of a variety of ligands for catalysis. The pyridine nitrogen and the aldehyde functionality offer two distinct points for chemical modification, allowing for the creation of diverse ligand architectures. The resulting ligands, particularly Schiff bases and N-heterocyclic carbenes (NHCs), can coordinate with transition metals like palladium and ruthenium to form highly active catalysts for a range of organic transformations.

Ligand Synthesis from this compound

Two primary classes of ligands can be readily synthesized from this compound: Schiff bases and N-heterocyclic carbenes.

Schiff Base Ligand Synthesis

Schiff base ligands are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. These ligands are valued for their straightforward synthesis and their ability to form stable complexes with various metal ions.[1][2]

Experimental Protocol: Synthesis of a Representative Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.

-

Add aniline (1.0 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum.

-

Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

Expected Observations:

-

A color change is typically observed upon formation of the imine bond.

-

The FT-IR spectrum should show a characteristic imine (C=N) stretching band around 1630 cm⁻¹.

-

The ¹H-NMR spectrum will show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm.

Diagram of Schiff Base Synthesis Workflow

Caption: General workflow for the synthesis of Schiff base ligands.

N-Heterocyclic Carbene (NHC) Precursor Synthesis

N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties.[3] The synthesis of NHC precursors, typically imidazolium or imidazolinium salts, from this compound involves a multi-step process.

Experimental Protocol: Synthesis of a Representative Imidazolium Salt (NHC Precursor)

This protocol outlines a general procedure for the synthesis of an imidazolium salt precursor for an NHC ligand.

Materials:

-

This compound

-

Primary amine (e.g., 2,6-diisopropylaniline)

-

Glyoxal (40% in water)

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Toluene

-

Ethyl acetate

-

Hydrochloric acid (4 M in dioxane)

Procedure:

Step 1: Synthesis of the Diimine

-

In a round-bottom flask, dissolve the primary amine (2.0 eq.) in a suitable solvent like methanol.

-

Add glyoxal (1.0 eq.) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

The diimine product will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry.

Step 2: Cyclization to form the Imidazolium Salt

-

Dissolve the synthesized diimine (1.0 eq.) in ethyl acetate.

-

Add paraformaldehyde (1.1 eq.).

-

Slowly add chlorotrimethylsilane (1.5 eq.) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

The imidazolium chloride salt will precipitate. Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum.[4]

Diagram of NHC Precursor Synthesis Workflow

References

Designing Organic Materials with 3-(Pyridin-3-Yl)Benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design and synthesis of novel organic materials utilizing 3-(Pyridin-3-Yl)Benzaldehyde as a key building block. This versatile intermediate is particularly valuable in the fields of medicinal chemistry and materials science due to the presence of both a reactive aldehyde group and a pyridine ring, which can be functionalized through various organic reactions.[1]

Applications in Organic Synthesis

This compound is a versatile precursor for a range of organic materials, including but not limited to, chalcones, stilbenes, and other heterocyclic systems. Its aldehyde functionality allows for participation in classic condensation and olefination reactions, while the pyridine moiety can be involved in cross-coupling reactions to construct complex aromatic systems.[1]

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of compounds with diverse pharmacological activities. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel pyridinyl-chalcones.

Featured Compounds:

-

(E)-1-(2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one: A potential building block for flavonoid-like structures.

-

(E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one: A halogenated chalcone with potential for further functionalization.

-

(E)-3-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A trimethoxyphenyl substituted chalcone.

Table 1: Synthesis of Chalcone Derivatives

| Compound ID | Starting Acetophenone | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |

| 1a | 2'-Hydroxyacetophenone | 58% | - | ¹H-NMR: Signals at δ 8.89, 8.66, 7.97, 7.92-7.89, 7.73, 7.54-7.52, 7.39, 7.05, 6.98-6.96 ppm. ¹³C-NMR: Signals at δ 193.1, 163.7, 151.4, 150.1, 141.6, 136.7, 134.7, 130.4, 129.6, 123.8, 122.1, 119.8, 119.0, 118.8 ppm. MS (ESI): m/z 226.1 [M+H]⁺.[2] |

| 1b | 3',4'-Dichloroacetophenone | 67% | - | ¹H-NMR: Signals at δ 9.04, 8.62-8.41, 8.11, 7.82, 7.54 ppm. ¹³C-NMR: Signals at δ 181.7, 151.3, 150.6, 148.5, 141.7, 137.4, 135.4, 131.2, 130.5, 130.3, 128.6, 123.9, 123.2 ppm. MS (ESI): m/z 278.0 [M+H]⁺.[2] |

| 1c | 3',4',5'-Trimethoxyacetophenone | 65% | - | ¹H-NMR: Signals at δ 8.86, 8.62, 7.93, 7.78, 7.53, 7.35, 7.24, 3.93 ppm. ¹³C-NMR: Signals at δ 188.5, 153.2, 151.1, 149.9, 142.9, 140.8, 134.7, 133.0, 130.7, 123.8, 123.6, 106.2, 56.4 ppm. MS (ESI): m/z 300.1 [M+H]⁺.[2] |

Synthesis of Stilbene and Other Olefin Derivatives

The Wittig and Horner-Wadsworth-Emmons reactions are powerful tools for the synthesis of stilbenes and other olefinic compounds from aldehydes. These reactions allow for the formation of a new carbon-carbon double bond with control over stereochemistry.

Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated dinitriles or esters, which are versatile intermediates for further synthetic transformations.

Applications in Medicinal Chemistry

The pyridinylpyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this compound are valuable precursors for the synthesis of potent inhibitors of enzymes such as Bcr-Abl and PI3K, which are implicated in various cancers.[3][4]

Bcr-Abl Kinase Inhibitors

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). The development of small molecule inhibitors targeting the ATP-binding site of Bcr-Abl has revolutionized the treatment of CML. Pyridinylpyrimidine-based compounds have shown significant promise as Bcr-Abl inhibitors.[3]

PI3K/Akt/mTOR Signaling Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for drug development.[4] The synthesis of trisubstituted morpholinopyrimidines and other heterocyclic systems incorporating the 3-(pyridin-3-yl) motif can lead to potent PI3K inhibitors.

Experimental Protocols

General Synthesis of Chalcones via Claisen-Schmidt Condensation

Protocol 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one (1a)

-

To a solution of 2'-hydroxyacetophenone (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Caption: General workflow for the synthesis of chalcones.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (if modified with a halide) or a halide-substituted pyridine (1.0 mmol), an appropriate arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent (e.g., dioxane/water), a base such as K₂CO₃ (2.0 mmol) is added.

-

The reaction mixture is heated at reflux (80-100 °C) under an inert atmosphere (e.g., Argon) until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Interactions

Bcr-Abl Signaling Pathway